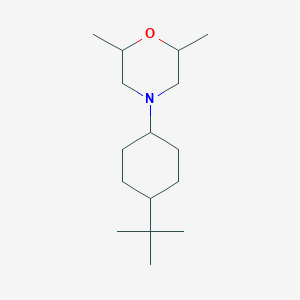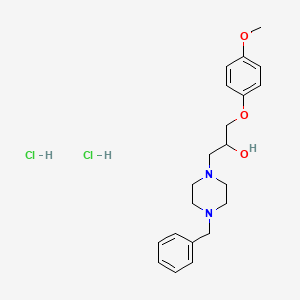
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2-methoxyethyl)-N2-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide, also known as MEMSGA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEMSGA is a glycine transporter inhibitor that has been found to exhibit promising results in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine transporters, which are responsible for the reuptake of glycine from the synapse. By inhibiting glycine transporters, this compound increases the concentration of extracellular glycine, which can activate N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors has been found to have a neuroprotective effect and can reduce the severity of seizures.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the concentration of extracellular glycine in the brain, which can activate NMDA receptors and reduce the severity of seizures. Additionally, this compound has been found to have analgesic effects and can reduce neuropathic pain. The biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for glycine transporters. This compound has been found to have a high affinity for glycine transporters and does not interact with other neurotransmitter transporters. This specificity allows for more accurate and reliable results in lab experiments.
One limitation of using this compound in lab experiments is its low solubility in water. This compound is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. This limitation can make it challenging to administer this compound in lab experiments and may require the use of alternative administration methods such as intraperitoneal injection.
Zukünftige Richtungen
There are several future directions for the study of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the investigation of its therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects. Further studies could also investigate the optimal dosage and administration method of this compound for therapeutic use. Overall, this compound has shown promising results in scientific research, and further studies could lead to its potential use in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-methoxyphenylacetic acid with 2-methoxyethylamine, followed by the addition of methylsulfonyl chloride and glycine. The reaction occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. Studies have shown that this compound inhibits glycine transporters, which leads to an increase in extracellular glycine levels. This increase in glycine levels has been found to have a neuroprotective effect and can reduce the severity of seizures in epilepsy patients.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-8-7-14-13(16)10-15(21(3,17)18)11-5-4-6-12(9-11)20-2/h4-6,9H,7-8,10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOUYCFTYHCFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)
![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)


![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5066949.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)


